molecular formula C14H8Cl2N2O B6117231 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B6117231
M. Wt: 291.1 g/mol
InChI Key: QVMZWEUQTUYXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.

Mechanism of Action

5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in gene expression, which can have various effects depending on the specific genes being regulated. The inhibition of histone acetyltransferase enzyme has been shown to have anti-inflammatory effects, as well as anti-tumor effects by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has been shown to modulate the immune response by regulating cytokine production. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for targeted modulation of gene expression, which can be useful in studying specific pathways and diseases. However, the use of this compound can also have limitations, such as off-target effects and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.

Future Directions

There are many future directions for research on 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and to optimize dosing and administration. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Future studies could focus on its mechanism of action in the brain and its effects on cognitive function. Additionally, further studies are needed to determine its potential for use in other areas of research such as inflammation and immune regulation.

Synthesis Methods

The synthesis of 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that require specialized equipment and expertise. The method involves the reaction of 5-chloroindoline-2,3-dione with 4-chloroaniline in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. This synthesis method has been optimized for high yield and purity and has been validated through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in research. Its ability to inhibit histone acetyltransferase enzyme has been shown to modulate gene expression, which can have implications in various fields of research such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. It has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMZWEUQTUYXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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